3-Ethynylpyridin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-ethynylpyridin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-2-6-5-9-4-3-7(6)8/h1,3-5H,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKNDBCLJFUKLAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CN=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways of 3 Ethynylpyridin 4 Amine
Established Synthetic Routes for 3-Ethynylpyridin-4-amine
Palladium-Catalyzed Coupling Approaches
The most prominent and versatile method for introducing a C-C triple bond onto an aromatic ring is the Sonogashira cross-coupling reaction. bohrium.com This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.org For the synthesis of this compound, this approach is typically actualized by coupling a 3-halo-4-aminopyridine precursor with a suitable alkyne source.
The reaction is generally co-catalyzed by a copper(I) salt, such as copper(I) iodide, which facilitates the formation of a copper acetylide intermediate, accelerating the catalytic cycle. researchgate.net The catalytic system involves a palladium(0) complex, often generated in situ from a palladium(II) precursor like PdCl₂(PPh₃)₂. The choice of ligand, base, and solvent is critical for achieving high yields and preventing side reactions, such as the homocoupling of the terminal alkyne (Glaser coupling).
A common alkyne source is trimethylsilylacetylene (B32187) (TMSA). The trimethylsilyl (B98337) group serves as a protecting group that prevents homocoupling and is readily removed under mild basic or fluoride-ion-mediated conditions to yield the terminal alkyne. The reactivity of the aryl halide precursor follows the general trend I > Br > Cl. wikipedia.org
| Catalyst System | Precursor | Alkyne Source | Base | Solvent | Key Features |
| Pd(PPh₃)₄ / CuI | 3-Iodo-4-aminopyridine | Trimethylsilylacetylene | Triethylamine (B128534) (Et₃N) | THF / DMF | Standard, reliable conditions for high-reactivity iodides. libretexts.org |
| PdCl₂(PPh₃)₂ / CuI | 3-Bromo-4-aminopyridine | Phenylacetylene | Piperidine (B6355638) | Toluene | Higher temperatures may be required for less reactive bromides. |
| Pd(OAc)₂ / SPhos | 3-Bromo-4-aminopyridine | Ethynyltrimethylsilane | K₂CO₃ | 1,4-Dioxane | SPhos is a bulky phosphine (B1218219) ligand that can improve catalyst stability and efficiency. |
| Ligandless Pd/C / CuI | 3-Iodo-4-aminopyridine | 2-Methyl-3-butyn-2-ol | Diisopropylamine | Acetonitrile | Heterogeneous catalyst allows for easier separation and potential recycling. |
Electrophilic Acylation Protocols
Direct electrophilic acylation to form an ethynyl (B1212043) group is not a standard transformation. However, multi-step protocols that begin with an electrophilic substitution can be devised. One such conceptual pathway involves the Vilsmeier-Haack reaction, which introduces a formyl group (-CHO) onto an activated aromatic ring using a Vilsmeier reagent (e.g., POCl₃/DMF). ijpcbs.com
For a substrate like 4-aminopyridine (B3432731), the amino group is a strong activating group, directing electrophilic substitution to the ortho position (C3). A plausible, though not widely documented for this specific molecule, synthetic sequence could be:
Protection of the Amine: The primary amine at the C4 position is first protected, for example, as a pivaloyl amide, to prevent side reactions and modulate its directing effect.
Vilsmeier-Haack Formylation: The protected 4-aminopyridine undergoes formylation at the C3 position to yield 4-(pivaloylamino)pyridine-3-carbaldehyde.
Conversion to Alkyne: The resulting aldehyde is then converted into a terminal alkyne. A common method for this transformation is the Corey-Fuchs reaction, which involves reaction with carbon tetrabromide and triphenylphosphine (B44618) to form a dibromo-alkene, followed by elimination with a strong base like n-butyllithium.
Deprotection: The final step is the removal of the pivaloyl protecting group to reveal the free amine, yielding this compound.
This route is more circuitous than direct coupling but represents a valid synthetic strategy based on fundamental organic reactions.
Strategies for Amine Introduction and Ethynyl Group Formation
Strategy A: Ethynylation of a Pre-functionalized Aminopyridine This is the most common and direct approach. The synthesis begins with a commercially available or readily synthesized 4-aminopyridine derivative that is halogenated at the 3-position (e.g., 3-bromo-4-aminopyridine or 3-iodo-4-aminopyridine). This precursor then undergoes a palladium-catalyzed Sonogashira coupling reaction as described in section 2.1.1 to install the ethynyl group directly.
Advantage: Convergent and efficient, often requiring fewer steps.
Challenge: The free amino group can sometimes interfere with the catalyst, potentially requiring optimization of ligands and conditions.
Strategy B: Amination of a Pre-functionalized Ethynylpyridine In this alternative strategy, the ethynyl group is introduced first onto a pyridine (B92270) ring bearing two leaving groups, such as 3,4-dihalopyridine. A selective Sonogashira coupling can be performed at the more reactive C4-I or C4-Br position, or one could start with a 3-ethynyl-4-halopyridine precursor. The subsequent step is the introduction of the amino group at the C4 position. This is typically achieved through a palladium-catalyzed C-N cross-coupling reaction, known as the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org This reaction couples the 4-halopyridine with an ammonia (B1221849) equivalent (e.g., benzophenone (B1666685) imine, followed by hydrolysis) or directly with ammonia under specialized conditions. acsgcipr.orgyoutube.com
Advantage: Useful if the 3-ethynyl-4-halopyridine precursor is more readily accessible.
Challenge: Buchwald-Hartwig amination can be sensitive to substrate and catalyst choice, and direct amination with ammonia can require high pressures and specialized ligands. acsgcipr.org
| Strategy | Starting Material | Key Reactions | Pros | Cons |
| A | 3-Halo-4-aminopyridine | Sonogashira Coupling | More direct, fewer steps. | Potential catalyst inhibition by the free amine. |
| B | 3-Ethynyl-4-halopyridine | Buchwald-Hartwig Amination | Avoids exposing the catalyst to the amine during C-C coupling. | May require more steps to prepare the starting material; amination can be challenging. |
Novel and Sustainable Synthetic Approaches
Green Chemistry Principles in this compound Synthesis
Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to minimize environmental impact. nih.govresearchgate.net The synthesis of this compound can be made more sustainable by modifying established routes.
Safer Solvents: Traditional Sonogashira reactions often use toxic solvents like DMF or toluene. Greener alternatives include using water, ethanol, or deep eutectic solvents, which reduce environmental pollution and health risks. acs.orgekb.eg Micellar catalysis, using surfactants in water, can facilitate the reaction of organic substrates in an aqueous medium. bohrium.com
Catalyst Modification: To address the cost and toxicity of palladium, efforts focus on using very low catalyst loadings (ppm levels) or developing palladium-free Sonogashira reactions that rely solely on copper catalysts, although this is often less efficient. researchgate.netnih.gov The use of heterogeneous catalysts, such as palladium supported on carbon (Pd/C) or polymers, allows for easy recovery and reuse of the precious metal catalyst, reducing waste. acs.orghes-so.ch
Copper-Free Sonogashira: The copper co-catalyst can promote undesirable alkyne homocoupling and poses toxicity concerns. Copper-free Sonogashira protocols have been developed, which typically require specific ligands and bases to facilitate the catalytic cycle without the copper acetylide intermediate. bohrium.comacs.org
Energy Efficiency: Microwave-assisted synthesis can dramatically shorten reaction times from hours to minutes, reducing energy consumption and often improving yields. researchgate.netacs.org
Flow Chemistry Applications in Heterocyclic Synthesis
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing for the synthesis of heterocyclic compounds. mdpi.com
Enhanced Safety and Control: Many reactions, including Sonogashira couplings, can be exothermic or involve hazardous reagents. Flow reactors, with their high surface-area-to-volume ratio, allow for superior temperature control, minimizing the risk of thermal runaways. Reactions can be performed safely at high temperatures and pressures, accelerating reaction rates. researchgate.net
Process Intensification: The use of packed-bed reactors containing heterogeneous catalysts (e.g., immobilized palladium) allows for continuous processing where the product stream is free of the catalyst, simplifying purification. thalesnano.comnih.gov This setup is highly efficient for catalyst screening and optimization. thalesnano.com
Scalability and Reproducibility: Scaling up a flow process involves running the system for a longer duration rather than using larger, potentially more hazardous, batch reactors. This provides more consistent and reproducible results.
Telescoped Synthesis: Multiple reaction steps can be linked in-line ("telescoped") without the need to isolate and purify intermediates. For the synthesis of this compound, a flow setup could be designed where a Sonogashira coupling is immediately followed by an in-line purification or a subsequent reaction step, significantly improving process efficiency. acs.orgacs.org A hypothetical flow setup for the Sonogashira coupling step would involve pumping a solution of the 3-halo-4-aminopyridine, alkyne, and base through a heated column packed with a solid-supported palladium catalyst. acs.orgrsc.org
Chemo- and Regioselective Synthesis Strategies
The synthesis of this compound, a molecule featuring multiple reactive sites—the amino group, the pyridine ring, and the ethynyl group—necessitates carefully designed strategies to ensure high chemo- and regioselectivity. The Sonogashira cross-coupling reaction is a cornerstone in the synthesis of arylalkynes and is frequently employed for the introduction of the ethynyl moiety onto the pyridine scaffold. wikipedia.orglibretexts.orgorganic-chemistry.org This palladium- and copper-co-catalyzed reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide. organic-chemistry.org
The primary challenge in the synthesis of this compound via this method lies in controlling the regioselectivity when starting from a di- or poly-halogenated pyridine precursor. The selection of the palladium catalyst and, particularly, the nature of its ligands, can significantly influence the site of alkynylation. For instance, in di-iodinated purine (B94841) systems, the use of palladium catalysts with monodentate phosphine ligands such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) has been shown to favor Sonogashira coupling at the C2-position. Conversely, employing catalysts with bidentate or electron-rich monodentate phosphine ligands can switch the preferred reaction site to the C8-position. rsc.org This catalyst-controlled regioselectivity is a critical principle that can be applied to the synthesis of specifically substituted ethynylpyridines.
In the context of synthesizing this compound, a plausible synthetic route would involve the Sonogashira coupling of a protected 4-amino-3-halopyridine with a suitable acetylene (B1199291) source, such as trimethylsilylacetylene, followed by deprotection. The choice of halogen (I > Br > Cl) on the pyridine ring will influence the reaction conditions, with iodides generally being more reactive. wikipedia.org The amino group at the 4-position is a strong activating group, which can influence the electronic properties of the pyridine ring and thereby the regioselectivity of the coupling reaction.
Furthermore, chemo- and regioselective synthesis can be achieved by leveraging the inherent reactivity differences of the positions on the pyridine ring. For halogenated pyridines, the α- and γ-positions are generally more susceptible to nucleophilic substitution and oxidative addition to the palladium catalyst in cross-coupling reactions compared to the β-positions. This inherent reactivity can be exploited to selectively introduce the ethynyl group at the 3-position.
The following table outlines representative conditions for Sonogashira coupling reactions, which can be adapted for the synthesis of this compound from a corresponding 3-halopyridin-4-amine precursor.
| Catalyst System | Ligand Type | Solvent | Base | Temperature | Potential Regioselectivity |
| Pd(PPh₃)₄ / CuI | Monodentate | Amine (e.g., Et₃N) or DMF | Amine | Room Temp. to 100 °C | Dependent on substrate electronics |
| Pd₂(dba)₃ / Bidentate Ligand / CuI | Bidentate | Toluene, Dioxane | Inorganic (e.g., K₂CO₃) | 80 - 120 °C | Can alter regioselectivity vs. monodentate ligands |
Precursor and Intermediate Roles in Complex Molecule Synthesis
This compound is a versatile building block in organic synthesis due to the presence of three distinct functional groups: the nucleophilic amino group, the basic pyridine nitrogen, and the reactive terminal alkyne. These features allow it to participate in a variety of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules, including those with potential pharmaceutical applications.
Utilization in Multi-component Reactions
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants. researchgate.netmdpi.com The structure of this compound, with its amino and ethynyl functionalities, makes it an ideal candidate for participation in various MCRs to generate molecular diversity.
While specific examples of MCRs involving this compound are not extensively documented, its constituent functional groups suggest its utility in several known MCRs. For instance, the primary amino group can react with an aldehyde or ketone to form an in-situ imine, which can then be intercepted by a third component. The ethynyl group can also participate in a variety of coupling and cycloaddition reactions within an MCR sequence.
One such class of MCRs where this compound could be employed is in the synthesis of substituted pyridines. mdpi.comrsc.org For example, a three-component reaction between an aldehyde, a β-ketoester, and an amine is the basis of the Hantzsch dihydropyridine (B1217469) synthesis. beilstein-journals.org While not a direct application, analogous MCRs involving alkynes have been developed. For instance, a secondary amine can initiate a three-component reaction between an aldehyde, an electron-deficient alkyne, and urea (B33335)/thiourea to yield dihydropyrimidinones and thiones. researchgate.net
The following table illustrates a hypothetical multi-component reaction involving a this compound analogue, showcasing its potential to generate complex heterocyclic systems.
| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Potential Application |
| This compound | Aldehyde | Isocyanide | Substituted Pyridine | Library synthesis for drug discovery |
| This compound | β-Ketoester | Aldehyde | Dihydropyridine derivative | Synthesis of bioactive molecules |
Building Block for Fused Heterocyclic Systems
The bifunctional nature of this compound, possessing both a nucleophilic amino group and a reactive alkyne, makes it a valuable precursor for the synthesis of fused heterocyclic systems. The intramolecular cyclization of derivatives of this compound can lead to the formation of bicyclic and polycyclic aromatic systems containing the pyridine ring. beilstein-journals.orgnih.govnih.govrsc.orgorganic-chemistry.org
A common strategy involves the initial functionalization of either the amino or the ethynyl group, followed by an intramolecular cyclization. For example, the amino group can be acylated or condensed with a suitable reagent, and the resulting intermediate can undergo cyclization onto the ethynyl group. Conversely, the ethynyl group can participate in a coupling reaction, and a subsequent intramolecular reaction with the amino group can afford the fused heterocycle.
Synthesis of Pyrido[2,3-d]pyrimidines:
One important class of fused heterocycles that can be synthesized from 4-aminopyridine derivatives are pyrido[2,3-d]pyrimidines. These structures are present in a number of biologically active compounds. researchgate.netnih.govnih.gov A general approach involves the reaction of a 2-aminopyridine (B139424) derivative with reagents that provide the necessary carbon and nitrogen atoms to form the fused pyrimidine (B1678525) ring. For this compound, a plausible route would involve the reaction of the amino group with a reagent like urea or a derivative, followed by cyclization involving the ethynyl group to form the pyrido[2,3-d]pyrimidine (B1209978) core. nih.gov
Synthesis of Pyrazolo[1,5-a]pyridines:
Another important fused heterocyclic system that can be accessed from ethynylpyridine precursors is the pyrazolo[1,5-a]pyridine (B1195680) scaffold. organic-chemistry.orgnih.govresearchgate.netd-nb.info The synthesis of these compounds often involves the [3+2] cycloaddition of N-aminopyridinium ylides with alkynes. In a related approach, an appropriately substituted ethynylpyridine can undergo intramolecular cyclization to form the pyrazole (B372694) ring fused to the pyridine. For this compound, derivatization of the amino group to an N-imide, followed by intramolecular cyclization, could provide a route to substituted pyrazolo[1,5-a]pyridines. nih.gov
The following table summarizes potential fused heterocyclic systems that could be synthesized from this compound, along with the general synthetic strategies.
| Target Fused System | General Synthetic Strategy | Key Reaction Type |
| Pyrido[2,3-d]pyrimidine | Reaction of the amino group with a C-N building block, followed by cyclization onto the ethynyl group. | Condensation, Intramolecular Cyclization |
| Pyrazolo[1,5-a]pyridine | Derivatization of the amino group to an N-imide, followed by intramolecular cyclization. | [3+2] Cycloaddition, Intramolecular Cyclization |
| Pyrido[4,3-b]indoles | Multi-step synthesis involving coupling reactions and subsequent intramolecular cyclization. | Cross-coupling, Intramolecular Cyclization |
Chemical Reactivity and Derivatization Studies
Reactivity of the Ethynyl (B1212043) Moiety
The carbon-carbon triple bond of the ethynyl group is a hub of high electron density, making it susceptible to a variety of addition and coupling reactions.
Cycloaddition Reactions (e.g., Click Chemistry)
The terminal alkyne of 3-Ethynylpyridin-4-amine is an ideal substrate for cycloaddition reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction, a cornerstone of "click chemistry," involves the [3+2] cycloaddition between the terminal alkyne and an organic azide (B81097) to selectively form a stable 1,4-disubstituted 1,2,3-triazole ring. The reaction is known for its high efficiency, mild reaction conditions (often proceeding at room temperature in aqueous media), and broad functional group tolerance. The resulting triazole linkage is a valuable pharmacophore in medicinal chemistry.
While the classic Huisgen 1,3-dipolar cycloaddition between an alkyne and an azide can occur thermally, it often requires elevated temperatures and can lead to a mixture of 1,4- and 1,5-regioisomers. The copper-catalyzed variant provides exclusive formation of the 1,4-isomer, making it a more controlled and widely used synthetic tool.
Table 1: General Scheme for CuAAC Reaction with this compound
| Reactant 1 | Reactant 2 | Catalyst | Product |
| This compound | Organic Azide (R-N₃) | Copper(I) source (e.g., CuI, CuSO₄/sodium ascorbate) | 4-amino-3-(4-R-1H-1,2,3-triazol-1-yl)pyridine |
Transition Metal-Catalyzed Transformations
The terminal C-H bond of the ethynyl group is readily activated by various transition metals, enabling powerful carbon-carbon bond-forming reactions. The Sonogashira cross-coupling reaction is a prominent example, involving the coupling of a terminal alkyne with an aryl or vinyl halide. lumenlearning.comquora.com This transformation is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. lumenlearning.comquora.comchadsprep.com
The reaction proceeds under mild conditions and is a highly effective method for constructing substituted alkynes and conjugated enynes. chadsprep.com For this compound, the Sonogashira coupling provides a direct route to connect the pyridine (B92270) core to various aromatic and vinylic systems, which is a common strategy in the synthesis of complex organic materials and pharmaceutical intermediates. Both palladium-phosphine complexes and palladium-nitrogen complexes can be effective catalysts for this transformation.
Table 2: Representative Conditions for Sonogashira Coupling
| Component | Example | Role |
| Alkyne | This compound | Substrate |
| Coupling Partner | Aryl/Vinyl Halide (e.g., Iodobenzene) | Substrate |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary Catalyst |
| Copper Co-catalyst | CuI | Activates the alkyne |
| Base/Solvent | Triethylamine (B128534), Diethylamine | Neutralizes HX byproduct, can act as solvent |
Hydration and Oxidation Reactions
Hydration: The ethynyl group can undergo hydration (the addition of water across the triple bond) to form carbonyl compounds. The regiochemical outcome depends on the reaction conditions.
Markovnikov Hydration: In the presence of aqueous acid (like H₂SO₄) and a mercury(II) salt catalyst (e.g., HgSO₄), water adds across the triple bond following Markovnikov's rule. The initial product is an enol, which rapidly tautomerizes to the more stable keto form. For a terminal alkyne like this compound, this reaction would yield a methyl ketone, specifically 1-(4-aminopyridin-3-yl)ethan-1-one. youtube.com
Anti-Markovnikov Hydration: Hydroboration-oxidation provides a complementary method for hydration. The reaction involves the addition of a borane (B79455) reagent (e.g., BH₃·THF, disiamylborane) across the triple bond, followed by oxidation with hydrogen peroxide in a basic solution. quora.comyoutube.com This sequence results in the anti-Markovnikov addition of water, yielding an aldehyde after tautomerization of the intermediate enol. youtube.com For this compound, this would produce 2-(4-aminopyridin-3-yl)acetaldehyde.
Oxidation: The triple bond of the ethynyl group can be cleaved under strong oxidizing conditions.
Ozonolysis: Treatment with ozone (O₃) followed by an aqueous workup leads to the oxidative cleavage of the triple bond. libretexts.orgchemistrysteps.com For a terminal alkyne, this reaction breaks the C≡C bond to form a carboxylic acid from the internal carbon and carbon dioxide from the terminal carbon. libretexts.orglibretexts.org Thus, ozonolysis of this compound would yield 4-aminopyridine-3-carboxylic acid and CO₂.
Permanganate (B83412) Oxidation: Reaction with hot, basic potassium permanganate (KMnO₄) also results in oxidative cleavage of the triple bond, yielding the corresponding carboxylate salt. chadsprep.comlibretexts.org Subsequent acidification produces the carboxylic acid. libretexts.org Similar to ozonolysis, the terminal alkyne carbon is oxidized to carbon dioxide.
Reactivity of the Amine Functional Group
The exocyclic amino group at the C4 position of the pyridine ring is a key site for nucleophilic reactions and derivatization.
Nucleophilic Character and Derivatization
The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile. This allows it to react with a wide array of electrophiles. While the pyridine ring nitrogen also has a lone pair, the exocyclic amino group is generally more reactive towards electrophiles like acylating and alkylating agents due to resonance effects that increase its electron density.
Derivatization of the amine can be achieved through various reactions, including:
Alkylation: Reaction with alkyl halides can introduce alkyl groups onto the nitrogen atom. However, overalkylation can be an issue, potentially leading to mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts.
Acylation: This is a more controlled reaction, typically involving acyl chlorides or anhydrides, to form amides.
Reaction with Carbonyls: The amine can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases), which can be further reduced to secondary amines.
These derivatization strategies are fundamental in modifying the molecule's properties for various applications. lumenlearning.com
Formation of Amides, Ureas, and Carbamates
The nucleophilic amine of this compound serves as a versatile handle for the synthesis of amides, ureas, and carbamates, which are important functional groups in medicinal chemistry. lumenlearning.comlibretexts.org
Amides: Amide derivatives are readily prepared by reacting this compound with carboxylic acids or their activated derivatives. libretexts.org Direct condensation with a carboxylic acid requires a coupling agent (e.g., DCC, EDC, HATU) to activate the acid. A more common method is the reaction with a more electrophilic acyl chloride or anhydride, often in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl byproduct. libretexts.org
Ureas: Ureas are typically synthesized by the reaction of the amine with an isocyanate (R-N=C=O). This addition reaction is generally high-yielding and proceeds under mild conditions. chadsprep.com Alternatively, phosgene (B1210022) equivalents like triphosgene (B27547) or carbonyldiimidazole can be used to first form a reactive intermediate that then reacts with another amine. One-pot syntheses from Boc-protected amines have also been developed. chemistrysteps.com
Carbamates: Carbamate synthesis involves the reaction of the amine with a chloroformate (e.g., methyl chloroformate, benzyl (B1604629) chloroformate) in the presence of a base. lumenlearning.com Other methods include reacting the amine with a carbonate reagent or using a three-component coupling of the amine, carbon dioxide, and an alkyl halide.
Table 3: Synthesis of Amide, Urea (B33335), and Carbamate Derivatives
| Derivative Class | Reagent Type | General Reaction Conditions | Product Functional Group |
| Amide | Acyl Chloride (RCOCl) | Aprotic solvent, base (e.g., pyridine, Et₃N) | -NH-C(=O)R |
| Urea | Isocyanate (RNCO) | Aprotic solvent, room temperature | -NH-C(=O)NHR |
| Carbamate | Chloroformate (R'OCOCl) | Aprotic solvent, base (e.g., pyridine, Et₃N) | -NH-C(=O)OR' |
Reaction with Carbonyl, Carboxyl, and Phosphoryl Groups
The reactivity of this compound is largely dictated by the nucleophilic character of its primary amino group at the 4-position. This group readily participates in reactions with various electrophilic partners, including carbonyl, carboxyl, and phosphoryl compounds.
Reaction with Carbonyl Groups: The primary amino group of this compound reacts with aldehydes and ketones in a nucleophilic addition reaction to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and proceeds via a carbinolamine intermediate, followed by the elimination of a water molecule. The general mechanism involves the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon. The rate of this reaction is pH-dependent, often optimal under mildly acidic conditions (around pH 5), which are sufficient to protonate the hydroxyl group of the carbinolamine intermediate to facilitate its removal as water, but not so acidic as to completely protonate the amine reactant, rendering it non-nucleophilic. uoanbar.edu.iq
Reaction with Carboxyl Groups: Direct amide bond formation between an amine and a carboxylic acid is generally challenging as it requires high temperatures to drive off water, which can be detrimental to the integrity of the molecules. luxembourg-bio.com For electron-deficient amines like aminopyridines, the reaction is often sluggish. nih.gov Consequently, the formation of an amide bond between the 4-amino group of this compound and a carboxylic acid typically requires the use of coupling reagents to activate the carboxylic acid. The activated acid, often in the form of an active ester or acyl fluoride (B91410), is then susceptible to nucleophilic attack by the amine. acs.orgrsc.org A variety of protocols have been developed for this purpose, particularly for amines that are unreactive or sterically hindered. nih.govrsc.org
Below is a table summarizing common coupling agents and conditions used for amide bond formation with electron-deficient amines, which are applicable to this compound.
| Coupling Reagent(s) | Additive(s) | Base | Solvent | Typical Conditions | Ref. |
| EDC | HOBt (catalytic) | DIPEA | Acetonitrile | Room Temperature | nih.gov |
| HATU | - | DIPEA | DMF | Room Temperature, can take several days | rsc.org |
| TFFH / BTFFH | - | - | - | Often used for sterically hindered substrates | rsc.org |
| PFP | - | - | - | One-pot reaction via in situ acyl fluoride generation | acs.org |
Table 1: Common coupling systems for amide bond formation.
Reaction with Phosphoryl Groups: Phosphorus oxychloride (POCl₃) is a versatile reagent that can react with aminopyridines. While pyridine itself shows little reactivity, more nucleophilic derivatives such as 4-(dimethylamino)pyridine (DMAP) react readily. scispace.com Given that 4-aminopyridine (B3432731) is more nucleophilic than pyridine, this compound is expected to react with POCl₃. The reaction likely involves nucleophilic attack by the amino nitrogen on the phosphorus atom, leading to the displacement of one or more chloride ions.
Furthermore, POCl₃ is employed as a coupling reagent for the synthesis of amides and peptides from carboxylic acids and amines. rsc.org In this context, POCl₃ acts as an activator for the carboxylic acid. The reaction is typically performed in the presence of a base like triethylamine and often a catalyst such as DMAP. rsc.org This indicates that a one-pot reaction involving this compound, a carboxylic acid, and POCl₃ could be a viable route to the corresponding amide derivative.
Electrophilic and Nucleophilic Substitution on the Pyridine Ring
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which influences its susceptibility to substitution reactions. uoanbar.edu.iq
Electrophilic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution, requiring harsh conditions for reactions like nitration or halogenation. uoanbar.edu.iq However, the reactivity and regioselectivity are strongly influenced by the substituents present. In this compound, two opposing effects are at play:
The 4-amino group is a powerful activating, ortho-, para-directing group. It strongly enhances the electron density at the ortho positions (C-3 and C-5).
The 3-ethynyl group is a deactivating, meta-directing group, withdrawing electron density from the ring.
The activating effect of the amino group dominates, making the ring more susceptible to electrophilic attack than unsubstituted pyridine. The most probable site for electrophilic substitution is the C-5 position, which is ortho to the strongly activating amino group and meta to the deactivating ethynyl group. Attack at C-3 is sterically hindered and electronically disfavored by the adjacent electron-withdrawing ethynyl group.
Studies on the reactivity of the closely related 4-aminopyridine (4-AP) with halogens (I₂, ICl, IBr, Br₂) support this. These reactions lead to complex product mixtures, including substitution at the pyridine ring and the formation of novel pyridyl-pyridinium cations through bromination and dimerization. acs.orgresearchgate.net For instance, the reaction with bromine can result in protonation of the pyridine nitrogen followed by bromination at the 3- and 5-positions. acs.org
| Reactant | Reagent | Product Type | Ref. |
| 4-Aminopyridine | ICl | Charge-transfer complex and ionic species | acs.org |
| 4-Aminopyridine | IBr | Ionic species [(4-NH₂-C₅H₄N)₂-μ-I⁺][IBr₂⁻] | acs.org |
| 4-Aminopyridine | Br₂ | Protonated 4-AP and brominated-dimerized cations | acs.orgresearchgate.net |
Table 2: Examples of electrophilic reactions with 4-aminopyridine.
Nucleophilic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SₙAr), particularly at the C-2 and C-4 positions, as the negative charge in the Meisenheimer-like intermediate can be delocalized onto the electronegative nitrogen atom. quimicaorganica.orgquora.com However, these reactions typically require a good leaving group (like a halide) at the position of attack. The this compound molecule does not possess any inherent leaving groups on its ring. Therefore, direct nucleophilic substitution on the carbon atoms of the pyridine ring is not a facile process. Such reactions would generally necessitate activation of the ring, for instance by N-alkylation to form a pyridinium (B92312) salt, which significantly enhances the ring's electrophilicity and susceptibility to nucleophilic attack. nih.gov
Advanced Derivatization Strategies for Analytical and Functional Purposes
Derivatization of this compound can be strategically employed to enhance its properties for analytical detection or to create new molecules with specific functions. These strategies primarily target the reactive 4-amino group.
Derivatization for Analytical Purposes: Chemical derivatization is a powerful tool in analytical chemistry to improve the detectability and separation of analytes. For this compound, the primary amino group is an ideal target for tagging with moieties that enhance detection by various analytical techniques.
One such strategy involves pre-column derivatization for High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS). Using 4-aminopyridine as a model, researchers have shown that reacting the amino group with 4-iodobenzoyl chloride introduces an iodine atom into the molecule. rsc.org This "elemental tag" can be detected with very high sensitivity by ICP-MS, allowing for quantification at very low levels. rsc.org This approach would be directly applicable to this compound for ultrasensitive quantification in complex matrices.
| Analytical Goal | Derivatization Reagent | Functional Group Targeted | Detection Method | Benefit | Ref. |
| Ultrasensitive Quantification | 4-Iodobenzoyl Chloride | Primary Amine | HPLC-ICP-MS | Introduces detectable iodine atom, improving LOQ | rsc.org |
| Improved MS Signal | Acyl Chlorides or other tagging reagents | Primary Amine | ESI-MS | Increases proton affinity and hydrophobicity | rsc.org |
Table 3: Example of a derivatization strategy for enhanced analytical detection.
Derivatization for Functional Purposes: Beyond analytics, derivatization can be used to synthesize novel compounds with unique structural and functional properties. The reactions of 4-aminopyridine with halogens, for example, lead not only to simple ring substitution but also to the formation of complex pyridyl-pyridinium cations. acs.orgresearchgate.net These reactions create entirely new molecular scaffolds. Applying similar halogenation chemistry to this compound could yield novel brominated and potentially dimerized or oligomerized structures, driven by the high reactivity of the activated pyridine ring. The resulting polycyclic, charged molecules could have interesting applications in materials science or as complex ligands. The ethynyl group also offers a versatile handle for further functionalization via reactions like click chemistry or Sonogashira coupling, although these are reactions of the substituent rather than derivatizations of the core aminopyridine structure.
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 3-Ethynylpyridin-4-amine, a suite of NMR experiments is employed for unambiguous structural assignment and to probe its dynamic behavior.
The structural confirmation of this compound relies heavily on one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments. The ¹H NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine (B92270) ring, the amine (-NH₂) protons, and the acetylenic (≡C-H) proton. The ¹³C NMR spectrum would correspondingly display signals for the seven carbon atoms in the molecule.
Advanced 2D NMR techniques are essential for definitive assignment. ipb.pt
Correlation Spectroscopy (COSY): This experiment would reveal the coupling between adjacent protons, specifically identifying the connectivity of the protons on the pyridine ring.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the assignment of protonated carbons.
Heteronuclear Multiple Bond Correlation (HMBC): This is arguably the most critical experiment for this structure, as it shows correlations between protons and carbons that are two or three bonds away. It would unequivocally confirm the substitution pattern by showing correlations between the pyridine ring protons and the carbons of the ethynyl (B1212043) and amine substituents, and vice-versa. ipb.pt
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique can reveal through-space proximity of protons, which helps to confirm spatial relationships within the molecule. ipb.pt
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |
| H2 | ~8.2 | C2 (~150) | C4, C6, C(ethynyl) |
| H5 | ~6.7 | C5 (~110) | C3, C4 |
| H6 | ~8.3 | C6 (~148) | C2, C4, C5 |
| NH₂ | ~5.0-6.0 (broad) | C4 (~155) | C3, C5 |
| ≡C-H | ~3.2 | ≡C-H (~80) | C3, C(ethynyl) |
| C3 | - | C3 (~115) | H2, H5, ≡C-H |
| C≡ | - | C≡ (~85) | H2, ≡C-H |
Note: Predicted values are estimates based on typical chemical shifts for substituted pyridines, aromatic amines, and terminal alkynes. Actual values may vary depending on solvent and experimental conditions.
For a relatively small and rigid molecule like this compound, the primary conformational dynamics would involve rotation around the C4-NH₂ and C3-C≡CH single bonds. At ambient temperatures, this rotation is typically fast on the NMR timescale, resulting in time-averaged signals. nih.gov
Variable-temperature (VT) NMR studies could provide insight into the energy barriers of these rotations. For instance, significant hydrogen bonding or steric hindrance could potentially slow down the rotation around the C-N bond at low temperatures, leading to the observation of distinct signals for the two amine protons. However, without specific experimental data, it is presumed that the molecule is largely conformationally mobile at room temperature. mdpi.com
Vibrational Spectroscopy (FTIR, FT-Raman)
Fourier-Transform Infrared (FTIR) and Fourier-Transform Raman (FT-Raman) spectroscopies are powerful tools for identifying the functional groups within a molecule by probing their characteristic vibrational modes.
The vibrational spectra of this compound are expected to exhibit characteristic bands corresponding to its primary amine, terminal alkyne, and substituted pyridine functionalities. nih.gov
Amine (NH₂) Vibrations: The primary amine group gives rise to two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region (asymmetric and symmetric stretches). An N-H scissoring (bending) vibration is also expected around 1600 cm⁻¹. orgchemboulder.comlibretexts.orgspectroscopyonline.com
Alkyne (C≡C-H) Vibrations: A sharp, weak to medium intensity band for the C≡C triple bond stretch is anticipated around 2100-2150 cm⁻¹. A sharp and relatively strong ≡C-H stretching band should appear around 3300 cm⁻¹. libretexts.org
Pyridine Ring Vibrations: The aromatic pyridine ring will show a series of C-H stretching vibrations just above 3000 cm⁻¹ and characteristic C=C and C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Primary Amine | N-H Asymmetric Stretch | ~3450 | Medium |
| Primary Amine | N-H Symmetric Stretch | ~3350 | Medium |
| Primary Amine | N-H Scissoring (Bend) | ~1620 | Medium-Strong |
| Terminal Alkyne | ≡C-H Stretch | ~3300 | Strong, Sharp |
| Terminal Alkyne | C≡C Stretch | ~2120 | Weak-Medium, Sharp |
| Pyridine Ring | C-H Stretch | 3000-3100 | Medium |
| Pyridine Ring | C=C, C=N Ring Stretches | 1400-1600 | Medium-Strong |
| Aromatic C-N | C-N Stretch | ~1300 | Medium-Strong |
In the solid state or in concentrated solutions, this compound is capable of forming intermolecular hydrogen bonds. The primary amine group (-NH₂) can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor (N-H···N). ias.ac.innih.gov
The presence of such hydrogen bonding would be evident in the FTIR spectrum. The N-H stretching bands would appear broader and be shifted to lower frequencies (a redshift) compared to their positions in a dilute, non-polar solvent where the molecules are more isolated. nih.gov This phenomenon occurs because hydrogen bonding weakens the N-H bond, lowering the energy required for the stretching vibration. Analysis of the concentration dependence of the N-H stretching region can therefore provide valuable information about the extent and nature of the hydrogen bonding network. spectroscopyonline.com
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a compound and can offer structural clues based on its fragmentation patterns under ionization.
For this compound (C₇H₆N₂), the exact monoisotopic mass is 118.0531 Da. uni.lu The molecular ion peak ([M]⁺˙) would be observed at m/z 118. In accordance with the nitrogen rule, the presence of two nitrogen atoms results in an even nominal molecular weight.
The fragmentation of the molecular ion is dictated by the stability of the resulting fragments. For amines, a common fragmentation pathway is α-cleavage (cleavage of a bond adjacent to the nitrogen atom). libretexts.org Potential fragmentation pathways could include:
Loss of a hydrogen radical to form an [M-H]⁺ ion.
Cleavage of the ethynyl group.
Fission of the pyridine ring structure.
Table 3: Predicted Mass Spectrometry Data for this compound
| Adduct / Fragment | Formula | Predicted m/z |
| [M+H]⁺ | [C₇H₇N₂]⁺ | 119.0604 |
| [M]⁺˙ | [C₇H₆N₂]⁺˙ | 118.0531 |
| [M-H]⁺ | [C₇H₅N₂]⁺ | 117.0458 |
| [M+Na]⁺ | [C₇H₆N₂Na]⁺ | 141.0423 |
Data sourced from predicted values on PubChem. uni.lu
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful analytical technique for determining the precise arrangement of atoms within a crystalline solid. While a specific crystal structure for this compound has not been detailed in publicly available literature, the crystallographic analysis of closely related pyridine and aminopyridine derivatives provides significant insight into the expected solid-state structure, including crystal packing, supramolecular interactions, and hydrogen bonding networks.
The crystal packing of this compound is anticipated to be heavily influenced by a combination of intermolecular forces, leading to a stable, three-dimensional supramolecular architecture. The presence of the pyridine ring, the primary amine group, and the ethynyl group dictates the nature of these interactions.
In related pyridine derivatives, crystal structures are often stabilized by a network of hydrogen bonds and π–π stacking interactions. For instance, in the crystal structure of (E)-3-(pyridin-4-yl)acrylic acid, molecules are linked by strong O—H⋯N interactions, forming chains. These chains are further interconnected by weak C—H⋯O interactions and π–π stacking of the pyridine rings, leading to a three-dimensional structure. Similarly, in other pyridine-containing compounds, intermolecular hydrogen bonds of the C−H⋯N type have been observed to stabilize the crystal structure.
The ethynyl group, with its linear geometry and π-system, can also participate in various non-covalent interactions, including C-H···π interactions and potentially halogen bonds if halogenated derivatives were to be synthesized. The interplay of these forces—hydrogen bonding from the amine and pyridine nitrogen, and π-interactions from the aromatic ring and the ethynyl group—would result in a densely packed and thermodynamically stable crystal lattice. The specific packing motif (e.g., herringbone, lamellar) would depend on the subtle balance of these interactions.
Table 1: Expected Supramolecular Interactions in Crystalline this compound
| Interaction Type | Participating Functional Groups | Expected Role in Crystal Packing |
|---|---|---|
| N-H···N Hydrogen Bond | Amino Group (donor) and Pyridine Nitrogen (acceptor) | Formation of chains or dimers, primary structural motif. |
| π–π Stacking | Pyridine rings and/or Ethynyl groups | Stabilization of the crystal lattice through parallel or offset stacking. |
| C-H···π Interactions | Aromatic or Ethynyl C-H (donor) and Pyridine/Ethynyl π-system (acceptor) | Contribution to the overall stability and packing efficiency. |
| C-H···N Interactions | Aromatic or Ethynyl C-H (donor) and Pyridine Nitrogen (acceptor) | Further cross-linking of primary structural motifs. |
Intermolecular hydrogen bonds are expected to be the dominant force governing the crystal structure of this compound. The primary amine (-NH₂) group provides two hydrogen bond donors, while the pyridine ring nitrogen and the π-system of the ethynyl group can act as hydrogen bond acceptors.
The most probable and strongest hydrogen bond would be the N-H···N interaction between the amino group of one molecule and the nitrogen atom of the pyridine ring of a neighboring molecule. This type of interaction is a common feature in the crystal structures of aminopyridines and is known to form robust synthons, such as chains and dimers.
The formation of a highly connected hydrogen-bonding network is a characteristic feature of aminopyridinium salts, where strong N-H···O and O-H···O interactions create extensive three-dimensional frameworks. While this compound is a neutral molecule, the principles of forming extensive hydrogen-bonded networks are still applicable.
Electronic Spectroscopy (UV-Vis, Luminescence)
Electronic spectroscopy provides valuable information about the electronic structure and optical properties of a molecule by probing the transitions between different electronic energy levels.
The UV-Vis absorption spectrum of this compound is expected to be characterized by electronic transitions involving the π-electrons of the pyridine ring and the ethynyl group, as well as the non-bonding electrons of the amino group. The principal transitions anticipated are π → π* and n → π*.
π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The conjugated system formed by the pyridine ring and the ethynyl group will give rise to intense absorption bands in the UV region. The presence of the electron-donating amino group is expected to cause a bathochromic (red) shift of these absorption bands compared to unsubstituted pyridine or ethynylpyridine, due to the extension of the conjugated system and the raising of the highest occupied molecular orbital (HOMO) energy level. Studies on other aminopyridines have shown that the long-wavelength absorption band is often composed of several electronic transitions of varying nature and intensity.
n → π Transitions:* These transitions involve the promotion of a non-bonding electron from the nitrogen atom of the amino group or the pyridine ring to a π* antibonding orbital. These transitions are typically weaker in intensity than π → π* transitions and may appear as a shoulder on the main absorption band or be obscured by it.
The solvent environment can significantly influence the position of these absorption maxima. In polar solvents, hydrogen bonding can affect the energies of the n and π* orbitals, leading to either a hypsochromic (blue) or bathochromic shift. For instance, the electronic transition of 3-aminopyridine (B143674) shows a drastic red shift in the presence of a hydrogen bond network with water molecules.
Table 2: Expected Electronic Transitions for this compound
| Transition Type | Description | Expected Spectral Region | Expected Intensity |
|---|---|---|---|
| π → π* | Excitation from π bonding to π* antibonding orbitals of the conjugated pyridine-ethynyl system. | Ultraviolet (UV) | High |
| n → π* | Excitation of a non-bonding electron from N to a π* antibonding orbital. | UV-Visible | Low to Medium |
Computational and Theoretical Investigations
Quantum Chemical Calculations (DFT, Ab Initio Methods)
Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. These methods, including Density Functional Theory (DFT) and Ab Initio techniques, are routinely used to predict molecular structure, stability, and reactivity.
Geometry Optimization and Energetic Landscapes
A foundational step in computational chemistry involves geometry optimization to locate the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 3-ethynylpyridin-4-amine, this process would involve using a selected level of theory (e.g., B3LYP functional with a basis set like 6-311++G(d,p)) to calculate the molecular structure that possesses the lowest possible energy.
Further investigation into the energetic landscape would identify various conformers, rotational barriers (e.g., around the C-NH2 bond), and transition states for potential intramolecular processes. This analysis provides insight into the molecule's flexibility and the relative stability of different spatial arrangements. However, no published studies were found that detail the optimized geometrical parameters (bond lengths, bond angles, dihedral angles) or the energetic landscape for this compound.
Electronic Structure Analysis (HOMO-LUMO Energies, Charge Distribution)
The electronic structure of a molecule governs its chemical behavior and spectroscopic properties. Analysis typically involves examining the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and chemical reactivity.
Additionally, calculations of charge distribution (e.g., using Natural Bond Orbital or Mulliken population analysis) would reveal the partial atomic charges on each atom, identifying electrophilic and nucleophilic sites within the this compound molecule. This information is vital for predicting how the molecule will interact with other chemical species. At present, there are no available research articles that report the HOMO-LUMO energies or specific charge distribution maps for this compound.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Quantum chemical calculations are powerful tools for predicting and helping to interpret experimental spectra.
NMR Spectroscopy: Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. These predicted values, when compared to experimental data, can confirm the molecular structure.
IR Spectroscopy: The calculation of vibrational frequencies is used to predict an infrared (IR) spectrum. The frequencies and intensities of the vibrational modes (e.g., N-H stretches, C≡C triple bond stretch, and aromatic ring vibrations) can be computed to aid in the characterization of the molecule.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the most common method for predicting electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. This analysis provides information about the wavelengths of maximum absorption (λmax) and the nature of the electronic excitations.
Despite the utility of these predictive methods, no specific computational studies detailing the predicted NMR, IR, or UV-Vis spectra for this compound have been published.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their dynamics and interactions with their environment, such as a solvent.
Conformational Sampling and Dynamics in Solution
MD simulations can model the movement of a molecule in a simulated solvent box over time. This allows for the exploration of its conformational space in a solution, revealing which shapes the molecule prefers and how it transitions between them. Such simulations would elucidate the dynamic behavior of the ethynyl (B1212043) and amine functional groups of this compound in different solvents.
Solvent Effects on Molecular Properties
The properties of a molecule can be significantly influenced by its solvent environment. Computational models, such as the Polarizable Continuum Model (PCM), can be combined with quantum chemical calculations to account for the effect of a solvent on molecular geometry, electronic structure, and spectroscopic parameters. MD simulations offer a more explicit way to study these interactions by including individual solvent molecules. Research detailing the impact of different solvents on the properties of this compound through these simulation methods is not currently available.
Applications in Advanced Chemical Fields Excluding Clinical Outcomes
Medicinal Chemistry Research
In the realm of medicinal chemistry, 3-Ethynylpyridin-4-amine is a valuable scaffold for the development of novel therapeutic agents. Its applications span from the initial stages of lead compound development to detailed studies of molecular interactions with biological targets.
Lead Compound Development and Optimization Strategies
The development of lead compounds is a critical phase in drug discovery, where initial "hit" compounds are chemically modified to enhance their therapeutic properties. preprints.org The 4-aminopyridine (B3432731) substructure is a common motif in many biologically active molecules, and the ethynyl (B1212043) group provides a reactive handle for various chemical transformations, making this compound an attractive starting point for lead optimization.
Optimization strategies often involve the modification of the pyridine (B92270) ring, the amino group, or the ethynyl group to improve potency, selectivity, and pharmacokinetic properties. For instance, in the development of kinase inhibitors, a common strategy involves the derivatization of a core scaffold to enhance binding affinity and selectivity for the target kinase. nih.gov A study on 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives, which share a similar structural motif, demonstrated a sophisticated process of structural optimization to develop potent and less toxic agents for the treatment of triple-negative breast cancer. nih.govresearchgate.net This process involved synthesizing a series of derivatives and evaluating them through in vitro and in vivo assays to identify a promising drug candidate. nih.govresearchgate.net Such optimization efforts often lead to compounds with significantly improved efficacy and safety profiles.
| Optimization Strategy | Rationale | Example from Related Compounds |
| Modification of the ethynyl group | To explore interactions with different pockets of the target protein and improve potency. | Synthesis of N-(3-((4-amino-1-(trans-4-hydroxycyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)ethynyl)-4-methylphenyl)-4-methyl-3-(trifluoromethyl)benzamide. nih.govresearchgate.net |
| Substitution on the pyridine ring | To enhance selectivity and modulate physicochemical properties like solubility. | Introduction of various substituents on the pyridine ring of kinase inhibitors to improve target specificity. nih.gov |
| Derivatization of the amino group | To alter hydrogen bonding interactions and improve oral bioavailability. | Conversion of the amino group to amides or other functional groups in 4-aminopyridine benzamide scaffolds to create potent TYK2 inhibitors. nih.gov |
Structure-Activity Relationship (SAR) Studies for Target Interaction
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For pyridine derivatives, SAR studies have revealed key structural features that govern their interaction with biological targets. nih.gov
The antiproliferative activity of pyridine derivatives, for example, is significantly influenced by the nature and position of substituents on the pyridine ring. nih.gov Studies have shown that the presence of specific functional groups can either enhance or diminish the biological activity of the compound. For instance, the introduction of a lipophilic environment at certain positions can be favorable for inhibitory activity and selectivity. nih.gov Conversely, modifications to other parts of the molecule may be detrimental to its activity. nih.gov
In the context of this compound, SAR studies would systematically explore how modifications to the ethynyl, amino, and pyridine moieties affect its interaction with a specific biological target. For example, in the development of acetylcholinesterase inhibitors, structural modifications on four different parts of a lead pyridazine analogue were performed to elucidate the SAR. nih.gov
| Structural Modification | Observed Effect on Activity (from related compounds) | Reference |
| Introduction of a lipophilic group at C-5 of a pyridazine ring | Favorable for AChE-inhibitory activity and selectivity. | nih.gov |
| Substitution on a C-6 phenyl group of a pyridazine ring | Possible to achieve equivalent or slightly more active derivatives. | nih.gov |
| Isosteric replacements of a benzylpiperidine moiety | Detrimental to activity. | nih.gov |
| Variation of substituents on a phenyl ring | Affects inhibitory potency against Bloom Helicase. | nih.gov |
Investigation of Molecular Target Binding and Mechanisms
Understanding the molecular interactions between a compound and its biological target is crucial for rational drug design. Molecular docking and molecular dynamics simulations are powerful computational tools used to predict and analyze these interactions. nih.govd-nb.info
For compounds containing a pyridine or pyrimidine (B1678525) core, which are structurally related to this compound, these studies have provided valuable insights into their binding mechanisms. For instance, molecular docking studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as CDK2/4/6 inhibitors have helped to understand the structure-activity relationships and the binding modes of these compounds within the kinase active site. nih.gov Similarly, docking studies on pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine derivatives have shed light on their interaction with VEGFR-2 kinase.
These computational studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are critical for the compound's activity. For example, in the study of pyrido[3,4-d]pyrimidine inhibitors of Mps1 kinase, it was found that the pyrido[3,4-d]pyrimidine skeleton has a close hydrophobic interaction with the hinge region of the kinase. nih.gov
| Target | Key Interacting Residues (from related compounds) | Type of Interaction |
| Mps1 Kinase | G605, K529 | Hydrogen Bonds |
| Mps1 Kinase | I531, V539, M602, C604, N606, I607, L654, I663, P673 | Hydrophobic Interactions |
| Coagulation Factor Protease | SER214, TRP215, THR213, ALA190, ARG37D, LEU39, LYS192, GLU98 | van der Waals Interactions |
Precursor for Bioactive Heterocyclic Systems
The reactive nature of the ethynyl and amino groups in this compound makes it a valuable precursor for the synthesis of more complex, bioactive heterocyclic systems. Fused heterocyclic compounds, in particular, are of great interest in medicinal chemistry due to their diverse biological activities. nih.gov
The amino group can participate in cyclization reactions to form fused rings, while the ethynyl group can undergo various cycloaddition and coupling reactions. For example, aminopyridines can be used as starting materials for the synthesis of pyridothienopyrimidines and related fused heterocycles. nih.gov Tandem cyclization reactions involving alkynyl aldehydes, which share the reactive alkyne moiety, have been developed for the synthesis of a variety of heterocycles. nih.gov These reactions can proceed through different pathways, such as 6-endo-dig cyclization, to yield functionalized pyrazolo[3,4-b]pyridines. nih.gov The development of new synthetic methodologies, such as the Ugi-Zhu three-component reaction, further expands the possibilities for creating complex polyheterocyclic compounds from simple precursors.
Materials Science and Functional Materials
Beyond its applications in medicine, this compound also holds promise as a monomer for the synthesis of functional polymers and oligomers in the field of materials science.
Polymer and Oligomer Precursors
The ethynyl group of this compound is a key functional group for polymerization reactions. The polymerization of monomers containing ethynyl groups can lead to the formation of crosslinked polymers with unique properties. nih.gov For instance, microporous poly(tri(4-ethynylphenyl)amine) networks have been synthesized through palladium-catalyzed Sonogashira−Hagihara cross-coupling reactions. These materials exhibit high surface areas and have potential applications in gas storage and separation.
The anionic polymerization of ethynylstyrene derivatives containing isomeric pyridine moieties has also been investigated. researchgate.net The position of the nitrogen atom in the pyridine ring was found to significantly affect the polymerization behavior. researchgate.net While direct polymerization of this compound is not extensively documented in the reviewed literature, the reactivity of its constituent functional groups suggests its potential as a monomer for creating novel polymers with tailored properties. The presence of the amino group could also be exploited for post-polymerization functionalization, further expanding the utility of the resulting materials. mdpi.com
| Polymer Type | Monomers | Polymerization Method | Key Properties |
| Microporous Poly(tri(4-ethynylphenyl)amine) Networks | Tri(4-ethynylphenyl)amine and diiodo- or triiodo-aromatic compounds | Palladium-catalyzed Sonogashira−Hagihara cross-coupling | High BET surface area (500−1100 m²/g), microporosity |
| Poly(ethynylstyrene-co-2-vinylpyridine) | 2-(2-(4-vinylphenyl)ethynyl)pyridine and 2-vinylpyridine | Anionic polymerization | Well-defined block copolymers |
| Crosslinked poly-p-diethynylbenzene | p-diethynylbenzene | Liquid-phase polymerization with catalysts | Thermosetting polymers |
Coordination Chemistry Ligand Development
The molecular architecture of this compound, featuring a pyridine ring, an amino group, and an ethynyl group, makes it a versatile ligand in coordination chemistry. The pyridine nitrogen and the exocyclic amino group provide two potential coordination sites, allowing it to act as a monodentate or a chelating ligand. Aminopyridines are known to form stable complexes with various transition metals, and the specific substitution pattern influences the resulting coordination geometry. nih.gov
The presence of the ethynyl group adds another layer of functionality. This group can participate in further reactions, such as Sonogashira coupling, to create more complex, extended ligand systems. unica.it This allows for the construction of polynuclear metal complexes and metal-organic frameworks (MOFs). Research on related aminopyridine ligands has shown they can coordinate with metals like iron (II) and cadmium (II). For instance, studies on bulky aminopyridine ligands have demonstrated rare η1-coordination to iron through the pyridine nitrogen atom. mdpi.com The coordination around the metal center can vary, from distorted tetrahedral to octahedral geometries, depending on the metal ion and the presence of other ligands like halides or isothiocyanates. nih.govmdpi.com
The specific properties of this compound as a ligand are summarized below:
| Feature | Role in Coordination Chemistry | Relevant Research Insights |
| Pyridine Nitrogen | Primary coordination site for metal ions. | Forms η1-bonds with metal centers like Fe(II). mdpi.com |
| Amino Group | Secondary coordination site, enabling chelation or bridging. | Can form intramolecular hydrogen bonds within the complex, stabilizing the structure. mdpi.com |
| Ethynyl Group | Functional handle for post-coordination modification. | Enables participation in click chemistry and Sonogashira coupling to build larger supramolecular structures. unica.it |
Development of Optoelectronic Materials
Optoelectronic materials are defined by their ability to interact with and control light, a property that is central to technologies like organic light-emitting diodes (OLEDs) and photovoltaics. ossila.com The development of novel organic functional materials for these applications is a significant area of research. researchgate.net Compounds incorporating fluorophores, such as fluorene and carbazole derivatives, are particularly promising for creating materials with unique luminescence properties. unica.itresearchgate.net
The this compound moiety is a valuable building block for such materials. The ethynyl-pyridine structure allows it to be incorporated into larger π-conjugated systems. These extended conjugated structures are crucial for the electronic properties required in optoelectronics. For example, pyridyl-ethynyl units have been attached to fluorenone and carbazole cores to create new fluorophores. unica.itresearchgate.net These materials often exhibit tunable photoluminescence, with emission wavelengths that can be modified by altering the chemical structure. unica.itossila.com
Research on 2,7-bis(pyridin-3-ylethynyl)fluoren-9-one, a related structure, demonstrated visible-light emission, highlighting the potential of incorporating pyridyl-ethynyl groups into larger aromatic systems for optoelectronic applications. unica.it The carbazole scaffold, when combined with pyridyl-ethynyl functionalities, also yields materials with excellent optoelectronic properties suitable for use in devices like OLEDs. researchgate.net
Analytical Chemistry Method Development
Development of Derivatization Agents for Enhanced Detection
In analytical chemistry, particularly for chromatographic techniques like HPLC and GC, derivatization is a common strategy to improve the detection and separation of analytes. iu.edunih.gov This process involves chemically modifying the analyte to enhance its properties, such as volatility for GC or UV absorbance/fluorescence for HPLC. iu.edulibretexts.org
Amines are a class of compounds that are frequently targeted for derivatization due to their polarity and sometimes poor chromatographic behavior. labrulez.comnih.gov While this compound is typically the analyte being detected, its structural features, specifically the terminal alkyne (ethynyl group), present possibilities for its use in developing novel derivatization schemes based on "click chemistry." The highly efficient and specific nature of copper-catalyzed azide-alkyne cycloaddition could be harnessed, where this compound acts as a tag that is introduced onto a target molecule containing an azide (B81097) group.
Common derivatization agents for primary amines, which would be used to detect compounds like this compound, include o-phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and Dansyl chloride. nih.govlibretexts.orgnih.gov These agents react with the primary amine group to yield highly fluorescent or UV-active products, significantly lowering detection limits. nih.govnih.gov
| Derivatization Agent | Functional Group Targeted | Detection Method |
| o-Phthalaldehyde (OPA) | Primary amines | Fluorescence |
| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Primary and secondary amines | Fluorescence, UV |
| Dansyl chloride | Primary and secondary amines, phenols | Fluorescence |
| 2,4-Dinitrophenylhydrazine (2,4-DNPH) | Carbonyls | UV-VIS |
Chromatographic Separation Enhancements
The separation of amines and pyridine compounds by gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be challenging. labrulez.comthermofisher.cn Amines are basic compounds that can interact strongly with acidic silanol groups on standard silica-based GC and HPLC columns, leading to poor peak shape (tailing) and potential irreversible adsorption. labrulez.combiotage.com
To achieve effective chromatographic separation of this compound, several strategies can be employed:
Column Deactivation: For GC analysis, columns must be deactivated, often by treating the packing material with a base like potassium hydroxide (KOH), to minimize interactions with the basic amine. labrulez.com
Mobile Phase Modifiers: In reversed-phase HPLC, adding a basic modifier like triethylamine (B128534) (TEA) to the mobile phase can improve peak shape by competing with the analyte for active sites on the column. biotage.com Adjusting the mobile phase pH to keep the amine in its neutral, free-base form can increase retention and enhance separation. biotage.com
Specialized Columns: Amine-functionalized silica columns can provide a more suitable environment for the purification of basic organic amines, often allowing for the use of less polar solvent systems. biotage.com
Derivatization: As mentioned previously, converting the amine to a less polar derivative (e.g., through acylation or silylation) can drastically improve its chromatographic behavior, particularly in GC, by increasing volatility and reducing tailing. iu.edu
Studies on the separation of related aromatic amines and pyridines have shown that using an acetonitrile/acetate buffer mobile phase in HPLC can provide good baseline separation and symmetric peaks. thermofisher.cn
Agrochemical Research (e.g., Herbicide/Pesticide Lead Discovery)
Nitrogen-containing heterocyclic compounds, particularly those with a pyridine skeleton, are prevalent in the structures of many commercial agrochemicals. researchgate.net The pyrimidine-4-amine scaffold, for instance, is a known template for discovering lead compounds in agrochemical research due to its association with unique modes of action and a lower incidence of reported resistance. researchgate.net
The structure of this compound contains the key 4-aminopyridine moiety. This structural alert suggests its potential as a starting point or intermediate in the synthesis of novel herbicides or pesticides. The introduction of various substituents onto the pyridine ring and the amino group is a common strategy to modulate biological activity and spectrum. The ethynyl group on this compound provides a convenient chemical handle for synthetic elaboration, allowing for the facile introduction of diverse functionalities to explore structure-activity relationships (SAR).
Research into pyrimidin-4-amine derivatives has led to the discovery of compounds with potent acaricidal and fungicidal activities. researchgate.net For example, specific derivatives have shown high efficacy against pests like Tetranychus urticae and fungi such as Erysiphe graminis and Puccinia sorghi. researchgate.net This underscores the value of the aminopyridine and related aminopyrimidine frameworks in the design of new crop protection agents.
Future Research Directions and Challenges
Development of Highly Stereoselective Synthetic Methods
The synthesis of chiral derivatives of 3-ethynylpyridin-4-amine is a crucial step toward exploring its potential in asymmetric catalysis and medicinal chemistry. Future research must focus on creating synthetic methods that offer precise control over stereochemistry.
A primary challenge lies in the enantioselective functionalization of the pyridine (B92270) ring or its precursors. While methods for the asymmetric dearomatization of pyridines using chiral catalysts have been developed, their application to highly substituted systems like this compound remains an area for development. nih.gov Research into copper- and rhodium-catalyzed asymmetric additions to pyridine derivatives has shown promise for creating chiral centers with high enantioselectivity. researchgate.netnih.gov Adapting these methodologies will require overcoming the directing effects of the existing ethynyl (B1212043) and amino substituents.
Future efforts should target the development of novel chiral ligands and catalytic systems specifically designed for this substrate. nih.govrsc.org This includes exploring metal-free catalytic approaches to construct enantioenriched dihydropyridine (B1217469) intermediates, which can then be aromatized to yield the desired chiral pyridine derivatives. acs.org The strategic use of Lewis acid activation could also enhance the reactivity of the pyridine ring towards nucleophilic addition in the presence of a chiral catalyst. researchgate.net
| Catalytic System | Substrate Type | Transformation | Key Advantages | Potential for this compound |
| Chiral Copper Hydride (CuH) | Pyridines | Asymmetric 1,4-dearomatization | Direct C-C bond formation without pre-activation. nih.gov | Direct introduction of chiral substituents at the C-6 position. |
| Copper/Chiral Diphosphine Ligand | Alkenyl Pyridines | Enantioselective Conjugate Addition | High functional group tolerance; uses reactive Grignard reagents. researchgate.net | Functionalization of a vinyl derivative at the 3-position prior to ethynyl group installation. |
| Chiral Iridium Complex | Pyridines | Asymmetric C3-Allylation | Direct C-H functionalization with high enantioselectivity. acs.org | Direct stereoselective installation of an allyl group at an adjacent carbon, though C-3 is blocked. |
| Rhodium/Chiral Diene Ligand | Dihydropyridines | Asymmetric Carbometalation | Access to enantioenriched 3-substituted piperidines. nih.gov | A potential route to chiral saturated derivatives of the pyridine core. |
Exploration of Novel Reactivity Patterns and Transformative Reactions
The distinct functional groups of this compound suggest a rich and underexplored reactivity profile. The interplay between the electron-donating amino group and the electron-withdrawing, reactive ethynyl group on the pyridine scaffold can be harnessed for novel chemical transformations.
Future research should investigate intramolecular reactions, where the amine and ethynyl groups react to form fused heterocyclic systems. Such cyclizations could be triggered by transition metal catalysts or thermal conditions, leading to novel scaffolds of potential pharmaceutical interest. Furthermore, the compound is an ideal candidate for multicomponent reactions, where its multiple reactive sites can engage with other reactants in a single step to build molecular complexity efficiently. nih.gov
The ethynyl group is a versatile handle for various transformations, including cycloaddition reactions (e.g., Diels-Alder, Huisgen cycloaddition) to form more complex polycyclic structures. nih.gov The development of regioselective reactions on the pyridine ring, guided by the existing substituents, is another key area. This includes dearomatization reactions that could provide access to functionalized dihydropyridine and piperidine (B6355638) structures. rsc.orgmdpi.com Additionally, the nitrogen atom of the pyridine ring and the amino group could coordinate to metal centers, suggesting that this compound itself could serve as a novel ligand in catalysis.
| Reaction Class | Potential Transformation | Significance |
| Intramolecular Cyclization | Amine-alkyne cyclization | Synthesis of novel fused N-heterocycles. |
| Multicomponent Reactions | Aza-Wittig/Diels-Alder sequences | Rapid construction of complex polysubstituted pyridines. nih.gov |
| Cycloaddition Reactions | [4+2] cycloaddition with the ethynyl group | Access to complex polycyclic aromatic systems. nih.gov |
| Dearomatization | Nucleophilic addition to the pyridine ring | Formation of chiral dihydropyridine and piperidine derivatives. nih.gov |
| Cross-Coupling | Sonogashira or Suzuki coupling at the ethynyl group | Elaboration of the alkyne for materials or pharmaceutical applications. |
Integration of Advanced Computational Chemistry with Experimental Design
Computational chemistry offers powerful tools to accelerate the development and understanding of this compound chemistry. Integrating theoretical calculations with experimental work can guide synthetic planning, predict reactivity, and aid in the design of new applications.
Density Functional Theory (DFT) can be employed to model the electronic structure of the molecule, predicting sites of electrophilic and nucleophilic attack and rationalizing observed reactivity patterns. ias.ac.inijcce.ac.ir Such studies can help predict the regioselectivity of reactions on the pyridine ring and the reactivity of the ethynyl group. nih.gov For instance, DFT calculations can predict the relative stability of intermediates and transition states in potential catalytic cycles for stereoselective synthesis, thereby guiding the choice of ligands and reaction conditions. nih.gov
Furthermore, in silico screening can be used to design derivatives of this compound with tailored properties. nih.govmalariaworld.org By modeling interactions with biological targets, computational methods can identify promising candidates for drug discovery. researchgate.netnih.gov Predictive models can also be developed to understand and forecast the outcomes of nucleophilic additions to the pyridine ring under various conditions, saving significant experimental effort. rsc.orgresearchgate.net
| Computational Method | Application for this compound | Guiding Principle for Experiments |
| Density Functional Theory (DFT) | Calculation of HOMO-LUMO energies, electrostatic potential, and reaction transition states. nih.govresearchgate.net | Predicts reactivity, selectivity, and helps elucidate reaction mechanisms. |
| Molecular Docking | Simulation of binding to protein active sites. malariaworld.org | Identifies potential biological targets and guides the design of bioactive derivatives. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating structural features with chemical or biological activity. researchgate.net | Develops predictive models to prioritize the synthesis of new derivatives. |
| Aryne Distortion Model | Predicting regioselectivity in reactions involving pyridyne intermediates. nih.gov | Guides the design of precursors for regioselective functionalization. |
Expansion of Applications in Emerging Chemical Technologies
The versatile structure of this compound makes it a promising building block for a range of advanced applications. Future research should focus on leveraging its unique properties to create novel functional materials, catalysts, and molecular probes.
In materials science, the rigid pyridine core and the polymerizable ethynyl group make it a candidate for creating conductive polymers and organic electronic materials. semanticscholar.org The nitrogen atoms can also be used to coordinate with metal ions, opening possibilities for the development of metal-organic frameworks (MOFs) with unique catalytic or gas-sorption properties.
The aminopyridine moiety is a well-known pharmacophore present in many approved drugs. rsc.org Therefore, derivatives of this compound could be explored as new therapeutic agents. The ethynyl group provides a site for modification via "click chemistry," allowing for the straightforward attachment of biomolecules or fluorescent tags, which is valuable for creating targeted drug delivery systems or chemical probes for biological imaging.
| Application Area | Relevant Structural Features | Future Research Focus |
| Materials Science | Rigid aromatic core, polymerizable ethynyl group. | Synthesis of conjugated polymers and porous materials. semanticscholar.org |
| Medicinal Chemistry | Aminopyridine scaffold (known pharmacophore). rsc.org | Development of derivatives as potential enzyme inhibitors or receptor ligands. |
| Catalysis | N-donor sites for metal coordination. | Design and synthesis of novel ligands and metal complexes for asymmetric catalysis. nih.gov |
| Chemical Biology | Ethynyl group for bio-orthogonal "click" reactions. | Creation of molecular probes and bioconjugates for imaging and diagnostics. |
Scalability and Process Optimization for Academic Production
While many novel synthetic methods are developed at the milligram scale, their broader utility depends on their scalability. For this compound to be widely accessible for research, robust and optimized processes for its production on a larger, academic scale (multi-gram) are necessary.
Future work should address the challenges associated with scaling up multi-step syntheses, which often include decreased yields, purification difficulties, and increased costs. vcu.edu Research into process optimization, potentially using flow chemistry, could lead to more efficient and reproducible production. vcu.edu A continuous flow process could offer better control over reaction parameters, improve safety, and potentially increase yield compared to traditional batch processes. vcu.edu
| Parameter | Lab-Scale Batch Synthesis (Hypothetical) | Optimized Flow Process (Future Goal) |
| Scale | 100-500 mg | 5-10 g |
| Reaction Time | Hours to days per step | Minutes to hours (total) |
| Purification | Multiple chromatographic separations | In-line extraction/crystallization |
| Yield | Moderate overall yield (e.g., <30%) | Improved overall yield (e.g., >50%). vcu.edu |
| Process Control | Manual control of temperature/additions | Automated control of flow rate, temperature, and pressure. |
Addressing Challenges in Complex Mixture Analysis and Derivatization
The synthesis and reactions of this compound will inevitably produce complex mixtures containing starting materials, intermediates, byproducts, and potential isomers. The development of robust analytical methods is critical for reaction monitoring, quality control, and purification.
High-Performance Liquid Chromatography (HPLC) is a key technique for the analysis of pyridine derivatives. sielc.comhelixchrom.comhelixchrom.com Future research should focus on developing specific HPLC methods, likely using reverse-phase columns, to separate this compound from closely related impurities. The hydrophilic and basic nature of the compound may require mixed-mode chromatography or the use of specific mobile phase additives to achieve good peak shape and resolution. sielc.comhelixchrom.com
For complex mixtures where isomers are difficult to separate chromatographically, derivatization of the primary amino group can be a powerful strategy. rsc.org Reaction with a suitable reagent can alter the polarity and chromatographic behavior of the analyte, facilitating its separation. google.com Derivatization can also be used to introduce a chromophore or a readily ionizable group to enhance detection by UV-vis spectroscopy or mass spectrometry (MS). nih.gov The use of advanced techniques like HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) will be essential for the unambiguous identification and quantification of components in complex reaction mixtures. nih.gov
| Analytical Challenge | Proposed Method/Strategy | Rationale |
| Isomer Separation | Mixed-mode or HILIC HPLC | Exploits different separation mechanisms (hydrogen bonding, ion-exchange) to resolve isomers. sielc.com |
| Low Concentration Quantification | Pre-column derivatization with a fluorescent tag followed by HPLC-Fluorescence detection. | Increases sensitivity and selectivity of detection. |
| Structure Confirmation | High-Resolution Mass Spectrometry (HRMS) and 2D NMR Spectroscopy | Provides accurate mass for formula determination and detailed structural connectivity. |
| Complex Mixture Profiling | HPLC-MS/MS | Allows for the separation and identification of multiple components in a single run. nih.gov |
| Trace Impurity Detection | Gas Chromatography (GC) with a polar column | Offers high resolution for volatile impurities and pyridine isomers. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
